5-Bromo-3-hydroxy-2-nitrobenzotrifluoride
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Overview
Description
5-Bromo-3-hydroxy-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3BrF3NO3 It is a derivative of benzotrifluoride, featuring bromine, hydroxyl, and nitro functional groups
Preparation Methods
The synthesis of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 5-Bromo-2-nitrobenzotrifluoride, followed by hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-Bromo-3-hydroxy-2-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds with different properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Scientific Research Applications
5-Bromo-3-hydroxy-2-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Bromo-3-hydroxy-2-nitrobenzotrifluoride can be compared with similar compounds such as:
5-Bromo-2-nitrobenzotrifluoride: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a pyridine ring instead of a benzene ring, leading to different biological activities and uses.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and redox reactions compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-nitro-3-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(12(14)15)5(13)2-3/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOKBPBGMKRGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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